molecular formula C8H10OS B1585709 4-Methoxy-2-methylthiophenol CAS No. 698-81-7

4-Methoxy-2-methylthiophenol

Cat. No.: B1585709
CAS No.: 698-81-7
M. Wt: 154.23 g/mol
InChI Key: WXKKTBSADLTBPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methylthiophenol is an aromatic thiol with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is also known as 4-methoxy-2-methylbenzenethiol. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a thiol group (-SH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aromatic thiols, including 4-methoxy-2-methylthiophenol, can be achieved through several methods. One common approach involves the reaction of aryl halides with sulfur compounds. For instance, aryl iodides, bromides, and chlorides bearing electron-withdrawing groups can be converted to the corresponding aryl thiols using copper sulfate (CuSO4·5H2O) as a catalyst and potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) as bases . This method provides good to excellent yields of the desired thiols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylthiophenol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc in hydrochloric acid (Zn/HCl) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiols (R-SH) from disulfides.

    Substitution: Brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-Methoxy-2-methylthiophenol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylthiophenol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules The thiol group can undergo oxidation to form disulfides, which can further react with nucleophiles

Comparison with Similar Compounds

Similar Compounds

    4-Methoxythiophenol: (C7H8OS)

    4-Methylbenzenethiol: (C7H8S)

    4-Nitrothiophenol: (C6H5NO2S)

    3-Methoxythiophenol: (C7H8OS)

    4-Aminothiophenol: (C6H7NS)

Uniqueness

4-Methoxy-2-methylthiophenol is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can affect the compound’s electronic properties and steric hindrance, making it distinct from other thiophenols.

Properties

IUPAC Name

4-methoxy-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(9-2)3-4-8(6)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKKTBSADLTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374859
Record name 4-Methoxy-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-81-7
Record name 4-Methoxy-2-methylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-methylthiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 698-81-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-methylthiophenol
Reactant of Route 2
4-Methoxy-2-methylthiophenol
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-methylthiophenol
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-methylthiophenol
Reactant of Route 5
4-Methoxy-2-methylthiophenol
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-methylthiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.